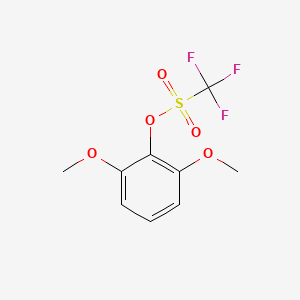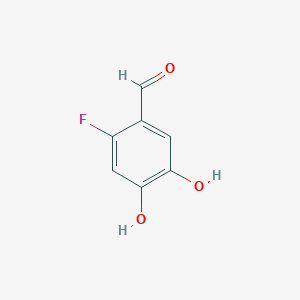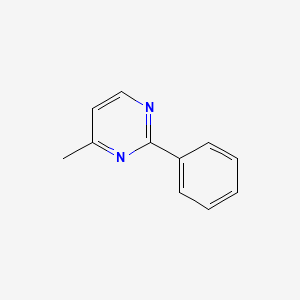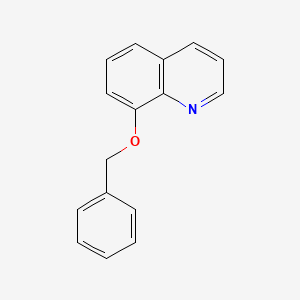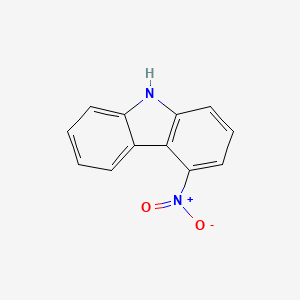
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a compound with a molecular weight of 180.21 . It is a white to blue powder or crystals and is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Synthesis Analysis
The synthesis of similar compounds involves a molecular cyclization yielding a red solid, followed by a Knoevenagel condensation reaction (KCR) catalyzed by a Lewis acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 . This indicates that the compound has a structure with 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Physical And Chemical Properties Analysis
The compound has a storage temperature requirement of being kept in a refrigerator .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. Its structure is similar to indanone, which is associated with the design of compounds used in the treatment of diseases like Alzheimer’s and AIDS . The versatility of this scaffold allows for the creation of various derivatives with potential therapeutic effects.
Organic Electronics
As an electron acceptor, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is used in the design of organic electronic devices. Its ability to facilitate electron transfer makes it suitable for applications in solar cells, where it contributes to the efficiency of energy conversion .
Optical Sensing
Due to its optical properties, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is employed in optical sensing technologies. It can be used to detect changes in the environment or the presence of specific substances through its interaction with light .
Non-Linear Optical (NLO) Applications
The non-linear optical characteristics of this compound make it valuable for NLO applications. It is used in the development of materials that can modulate light in advanced optical systems, such as lasers and optical switches .
Antimicrobial Studies
Research has explored the antimicrobial potential of derivatives of this compound. Fluorinated chalcone scaffolds derived from it have shown promise in combating microbial infections, which could lead to new treatments for resistant strains .
Bandgap Engineering
In the field of materials science, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is studied for its role in bandgap narrowing. This is significant for the development of semiconductors with tailored electronic properties for various technological applications .
Synthetic Intermediate
Lastly, it acts as a synthetic intermediate in the creation of diverse biologically active molecules. Its reactivity and stability under various conditions make it a valuable compound in synthetic organic chemistry .
Mecanismo De Acción
Target of Action
The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Mode of Action
The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .
Biochemical Pathways
The compound affects the pathways involved in the generation of organic photovoltaic devices
Result of Action
The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMCAQMRSYSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289528 | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile | |
CAS RN |
2510-01-2 | |
| Record name | NSC61801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



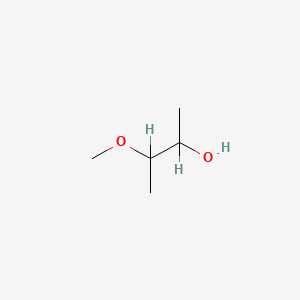

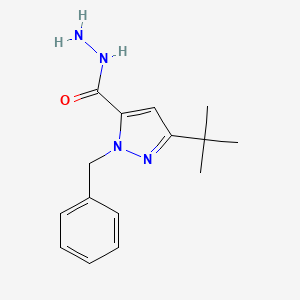


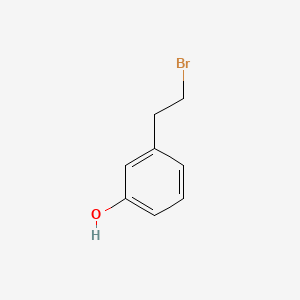
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)

